

Application Notes and Protocols for Mass Spectrometry Analysis of Sinensetin Metabolites

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Compound of Interest

Compound Name: Sinensin

Cat. No.: B157607

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Introduction

Sinensetin, a polymethoxyflavone (PMF) found predominantly in citrus peels, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Understanding the metabolic fate of sinensetin is crucial for evaluating its bioavailability, efficacy, and potential toxicity. This document provides detailed application notes and protocols for the analysis of sinensetin and its metabolites in biological matrices using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Profile of Sinensetin

In vivo studies in rats have shown that sinensetin undergoes extensive metabolism, primarily through demethylation and sulfation.[1][2][3] The major metabolites identified are mono-demethylated derivatives and a sulfated conjugate.[1][3] Five mono-demethylated metabolites have been successfully identified, with 4'-demethylsinensetin, 6-demethylsinensetin, and 3'-demethylsinensetin being the most abundant in plasma, urine, and feces.[4][5][6] The higher concentration of sinensetin and its metabolites in urine compared to feces suggests efficient absorption in the small intestine.[4][6]

The primary metabolic transformations of sinensetin observed in rats are hydroxylation followed by sulfation. The identified metabolites include:

- 4'-hydroxy-5,6,7,3'-tetramethoxyflavone
- 5-hydroxy-6,7,3',4'-tetramethoxyflavone
- 6-hydroxy-5,7,3',4'-tetramethoxyflavone
- 7-hydroxy-5,6,3',4'-tetramethoxyflavone sulfate[1][2]

Quantitative Analysis of Sinensetin and its Major Metabolites

The following tables summarize the quantitative data for sinensetin and its three most abundant demethylated metabolites in rat plasma, urine, and feces after oral administration of 100 mg/kg body weight sinensetin.

Table 1: Pharmacokinetic Parameters of Sinensetin and its Metabolites in Rat Plasma

Analyte	Cmax (ng/mL)	Tmax (h)	AUC (0-t) (ng·h/mL)	T1/2 (h)
Sinensetin	125.6 ± 28.4	2.0	876.5 ± 154.3	4.5
4'-demethylsinensetin	88.2 ± 15.7	4.0	992.1 ± 187.6	6.2
6-demethylsinensetin	54.9 ± 11.2	4.0	612.8 ± 123.5	5.8
3'-demethylsinensetin	35.1 ± 8.9	6.0	489.3 ± 98.7	7.1

Data presented as mean ± standard deviation.

Table 2: Cumulative Excretion of Sinensetin and its Metabolites in Rat Urine and Feces (0-72h)

Analyte	Cumulative Amount in Urine (µg)	Cumulative Amount in Feces (µg)
Sinensetin	15.8 ± 3.1	85.4 ± 15.2
4'-demethylsinensetin	25.3 ± 4.7	12.1 ± 2.5
6-demethylsinensetin	18.9 ± 3.5	8.7 ± 1.9
3'-demethylsinensetin	12.4 ± 2.8	5.3 ± 1.1

Data presented as mean ± standard deviation.

Experimental Protocols

Sample Preparation

a) Plasma:

- To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., apigenin).
- Vortex for 2 minutes.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Inject 5 µL of the supernatant into the UPLC-MS/MS system.

b) Urine:

- Thaw urine samples at room temperature and vortex.
- To 100 µL of urine, add 300 µL of acetonitrile containing the internal standard.

- Follow steps 2-7 as described for plasma sample preparation.

c) Feces:

- Lyophilize fecal samples and grind them into a powder.
- Weigh 50 mg of the fecal powder and add 1 mL of methanol.
- Vortex for 5 minutes and sonicate for 30 minutes.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Repeat the extraction process twice.
- Combine the supernatants and evaporate to dryness under nitrogen.
- Reconstitute the residue in 1 mL of the initial mobile phase.
- Filter through a 0.22 µm syringe filter.
- Inject 5 µL of the filtrate into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

a) UPLC System:

- Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution:
 - 0-2 min: 20% B

- 2-8 min: 20-80% B
- 8-9 min: 80-20% B
- 9-10 min: 20% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 35°C
- Injection Volume: 5 µL

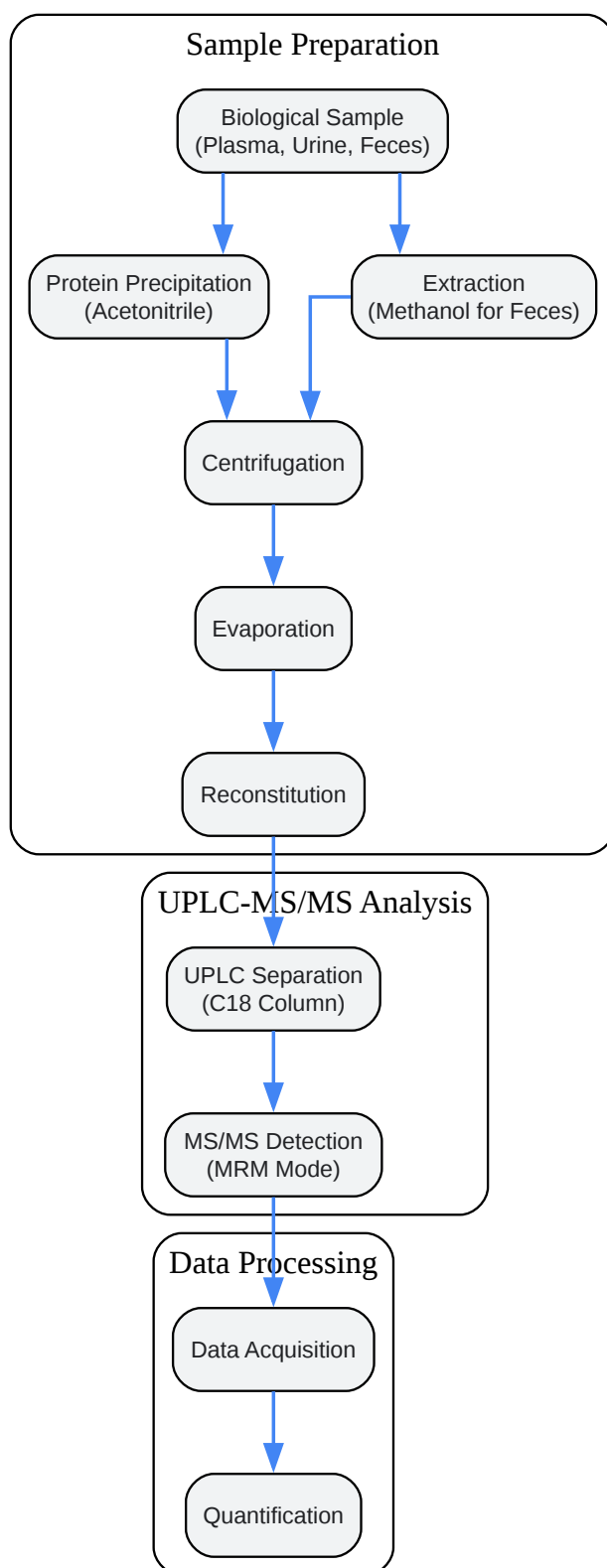
b) Mass Spectrometry System:

- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 450°C
- Desolvation Gas Flow: 800 L/h
- Cone Gas Flow: 50 L/h

Table 3: MRM Transitions and Parameters for Sinensetin and its Metabolites

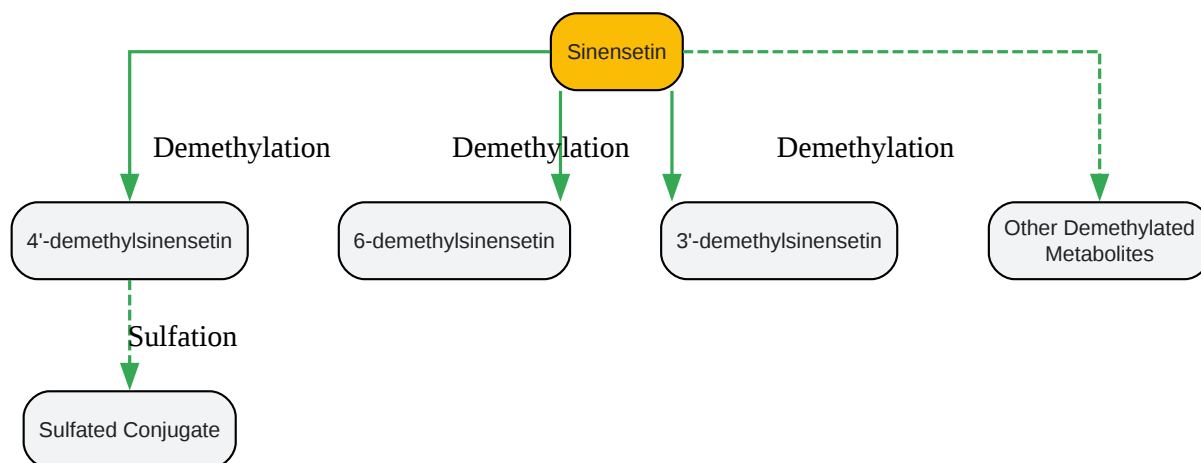
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Sinensetin	373.1	358.1	40	25
4'-demethylsinensetin	359.1	344.1	40	25
6-demethylsinensetin	359.1	316.1	40	30
3'-demethylsinensetin	359.1	328.1	40	28
Apigenin (IS)	271.0	153.0	35	20

Visualizations



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Figure 1. Experimental workflow for sinensetin metabolite analysis.



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Figure 2. Proposed metabolic pathway of sinensetin.

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